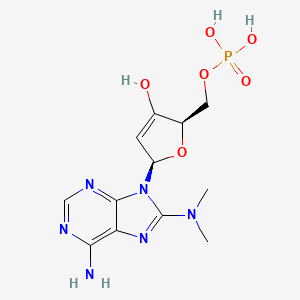

8-Dimethylamino-camp

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

33376-91-9 |

|---|---|

Molecular Formula |

C12H17N6O6P |

Molecular Weight |

372.27 g/mol |

IUPAC Name |

[(2R,5R)-5-[6-amino-8-(dimethylamino)purin-9-yl]-3-hydroxy-2,5-dihydrofuran-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C12H17N6O6P/c1-17(2)12-16-9-10(13)14-5-15-11(9)18(12)8-3-6(19)7(24-8)4-23-25(20,21)22/h3,5,7-8,19H,4H2,1-2H3,(H2,13,14,15)(H2,20,21,22)/t7-,8-/m1/s1 |

InChI Key |

AOMSGLQQNHYLRG-HTQZYQBOSA-N |

SMILES |

CN(C)C1=NC2=C(N=CN=C2N1C3C=C(C(O3)COP(=O)(O)O)O)N |

Isomeric SMILES |

CN(C)C1=NC2=C(N=CN=C2N1[C@H]3C=C([C@H](O3)COP(=O)(O)O)O)N |

Canonical SMILES |

CN(C)C1=NC2=C(N=CN=C2N1C3C=C(C(O3)COP(=O)(O)O)O)N |

Synonyms |

8-dimethylamino-cAMP 8-dimethylamino-cyclic AMP |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of 8 Dimethylamino Camp

Activation Profile of cAMP-Dependent Protein Kinases (PKA) by 8-Dimethylamino-cAMP

PKA is a key enzyme in cellular signaling, existing as an inactive tetramer composed of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the R subunits causes a conformational change, leading to the dissociation and activation of the C subunits, which then phosphorylate target proteins. nih.gov The interaction of this compound isomers with PKA highlights a stereospecificity that dictates whether the compound will act as an activator (agonist) or an inhibitor (antagonist).

The two isomers of this compound show contrasting effects on PKA isoforms.

The (SP) isomer, (SP)-cAMPN(CH3)2, acts as a full agonist for both mammalian PKA type I and type II. It effectively activates the kinase, with studies indicating half-maximal activation occurring at micromolar concentrations, in the range of 0.8-7 µM. researchgate.net The uncharged nature of this analog demonstrates that a charge interaction at the exocyclic oxygen position is not required for kinase activation. researchgate.net

The (RP) isomer, (RP)-cAMPN(CH3)2, displays a more complex and isoform-specific profile. It functions as a full antagonist for PKA type II, meaning it binds to the regulatory subunits but fails to induce the conformational change necessary to release the active catalytic subunits. researchgate.net For PKA type I, it acts as a partial agonist, capable of inducing at least 50% of the maximal activation achieved by cAMP. researchgate.net

| Compound Isomer | PKA Type I Activity | PKA Type II Activity | Half-Maximal Activation (Ka) |

| (SP)-cAMPN(CH3)2 | Full Agonist | Full Agonist | 0.8 - 7 µM researchgate.net |

| (RP)-cAMPN(CH3)2 | Partial Agonist | Full Antagonist | Not Applicable researchgate.net |

This table summarizes the differential activity of the (SP) and (RP) isomers of this compound on PKA isoforms based on available research.

Activation of PKA by an agonist like (SP)-cAMPN(CH3)2 initiates a phosphorylation cascade. google.com Once the catalytic subunits are released and active, they phosphorylate a multitude of protein substrates on specific serine and threonine residues. nih.gov A primary and well-documented downstream target of PKA is the cAMP-response element-binding protein (CREB). derangedphysiology.com Phosphorylation of CREB by PKA allows it to bind to specific DNA sequences known as cAMP response elements (CREs), thereby modulating the transcription of numerous genes involved in processes like metabolism, cell growth, and differentiation. nih.govderangedphysiology.com

While the general pathway of PKA-mediated phosphorylation is well-established, specific studies detailing the complete downstream phosphorylation profile initiated exclusively by this compound are not extensively documented in the available literature. The activation by the (SP) isomer is expected to trigger this cascade, while the antagonistic action of the (RP) isomer on PKA type II would inhibit it.

Direct Binding and Dissociation Kinetics with PKA Regulatory Subunits

Interactions with Exchange Proteins Activated by cAMP (Epac)

Epac proteins (Epac1 and Epac2) are another major family of cAMP sensors that function independently of PKA. jalinklab.nlnih.gov They act as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. nih.govmedchemexpress.com Upon binding cAMP, Epac undergoes a conformational change that activates its GEF activity, facilitating the exchange of GDP for GTP on Rap proteins and thereby activating them. rndsystems.comacs.org

There is currently a lack of specific research data in the reviewed scientific literature detailing the direct interaction and modulatory effects of either the (SP) or (RP) isomers of this compound on the GEF activity of Epac proteins. Studies on other 8-substituted cAMP analogs, such as 8-pCPT-2'-O-Me-cAMP, have established them as potent and selective activators of Epac, but similar characterization for this compound is not available. tocris.complos.org

The activation of Epac directly leads to the activation of the Rap1 and Rap2 signaling pathways, which are involved in a wide array of cellular processes including cell adhesion, proliferation, and differentiation. nih.gov As the effect of this compound on Epac has not been documented, its ability to consequently activate the Rap1/Rap2 signaling pathway remains unconfirmed in the scientific literature.

Guanine Nucleotide Exchange Factor (GEF) Activity Modulation

Modulation of Cyclic Nucleotide-Gated (CNG) Ion Channels

Cyclic nucleotide-gated (CNG) channels are non-selective cation channels that play critical roles in sensory transduction, such as in vision and olfaction. uniprot.orgguidetopharmacology.orgnih.govfsu.edu These channels are directly gated by the binding of cyclic nucleotides, including cAMP and cGMP. guidetopharmacology.org

Specific studies investigating the modulatory effects of this compound isomers on the gating or ion conductance of CNG channels are not present in the currently available scientific literature. Therefore, it is unknown whether this compound can act as an agonist or antagonist for this class of ion channels.

Direct Gating and Allosteric Regulation of Channel Activity

While specific studies on the direct gating effects of this compound are not available, other 8-substituted cAMP analogs are known to be potent activators of CNG channels, often more so than cAMP itself. embopress.org This suggests that modifications at the C8 position of the purine (B94841) ring can significantly influence the allosteric regulation of the channel, affecting the efficiency with which ligand binding is translated into channel opening. The process involves the ligand binding to a cytosolic CNBD, which is connected via a C-linker region to the transmembrane segments that form the pore. nih.govnih.gov

Ligand-Binding Properties to CNG Channel Cyclic Nucleotide-Binding Domains

The affinity of a ligand for the CNBD is a crucial determinant of its efficacy in activating the channel. The CNBD is a conserved structural domain of about 120 residues found in proteins that bind cyclic nucleotides. ebi.ac.uk For CNG channels, the binding affinity is typically quantified by the dissociation constant (K_D) or the concentration for half-maximal activation (K_1/2).

Specific binding data for this compound is absent in the reviewed literature. However, studies on other analogs provide a framework for understanding these interactions. For instance, in olfactory CNG channels, the K_1/2 for cAMP is in the low micromolar range (e.g., 2.5-4.0 µM). uq.edu.au Some 8-substituted analogs, such as 8-CPT-cAMP, can exhibit a higher affinity for the CNBD compared to the natural ligand, cAMP. embopress.org The binding properties are highly dependent on the specific subunit composition of the CNG channel (e.g., homomeric vs. heteromeric channels), which varies across different tissues. nih.gov

Table 1: Representative Activation Constants for Ligands of Olfactory CNG Channels This table presents data for related compounds to illustrate typical binding affinities, as specific data for this compound is not available.

| Ligand | K_1/2 (µM) | Hill Coefficient (n_H) | Species/Condition | Reference |

|---|---|---|---|---|

| cAMP | 4.0 | 1.8 | Rat (-50 mV) | uq.edu.au |

| cGMP | 1.8 | 1.3 | Rat (-50 mV) | uq.edu.au |

| cAMP | 28 | 1.9 | CNCα3/CNCβ1b | nih.gov |

Resistance to Cyclic Nucleotide Phosphodiesterase (PDE) Degradation

The duration and intensity of cAMP signaling are tightly controlled by the rate of its synthesis by adenylyl cyclase and its degradation by cyclic nucleotide phosphodiesterases (PDEs). mdpi.comsigmaaldrich.com PDEs are a large superfamily of enzymes that hydrolyze the 3',5'-phosphodiester bond of cAMP and/or cGMP, converting them to their inactive 5'-monophosphate forms. sigmaaldrich.comgoogle.com

Comparative Analysis of Metabolic Stability Against PDE Isoforms

The PDE superfamily consists of 11 distinct families (PDE1-PDE11). frontiersin.org These families exhibit different specificities: PDE4, PDE7, and PDE8 are selective for cAMP, while PDE5, PDE6, and PDE9 are selective for cGMP. Other families, including PDE1, PDE2, and PDE3, can hydrolyze both nucleotides. mdpi.comfrontiersin.org

A key feature of many cAMP analogs used in research is their resistance to hydrolysis by PDEs. This metabolic stability is often conferred by modifications to the cyclic phosphate (B84403) ring or the purine base. While it is a common strategy in drug design to create PDE-resistant analogs, specific comparative data on the metabolic stability of this compound against various PDE isoforms is not available in the searched literature. The stability of a compound is typically assessed using in vitro assays, such as microsomal stability assays, which measure its rate of metabolism by liver enzymes. nih.govevotec.com

Table 2: Substrate Specificity of Human PDE Families This table provides general information on PDE families, as specific degradation data for this compound is not available.

| PDE Family | Primary Substrate(s) | Key Characteristics | Reference |

|---|---|---|---|

| PDE1 | cAMP, cGMP | Stimulated by Ca²⁺/Calmodulin | google.com |

| PDE2 | cAMP, cGMP | Stimulated by cGMP binding to GAF domain | google.com |

| PDE3 | cAMP, cGMP | Inhibited by cGMP | sigmaaldrich.com |

| PDE4 | cAMP | cAMP-specific; key in inflammation and brain function | mdpi.com |

| PDE7 | cAMP | cAMP-specific | frontiersin.org |

Implications for Sustained Intracellular cAMP Signaling

The resistance of a cAMP analog to PDE degradation has significant physiological implications. By evading enzymatic breakdown, a PDE-resistant analog can maintain elevated intracellular concentrations for a longer duration than native cAMP. This leads to a sustained activation of cAMP's downstream effectors, such as Protein Kinase A (PKA), Exchange Proteins Directly Activated by cAMP (EPACs), and CNG channels. mdpi.com This prolonged signaling can be a powerful tool for studying the long-term effects of cAMP pathway activation and is a desirable property for therapeutic agents designed to boost cAMP levels.

Influence on Adenylyl Cyclase (AC) Activity

Adenylyl cyclases (ACs) are the enzymes responsible for synthesizing cAMP from ATP. sigmaaldrich.com In mammals, there are ten known AC isoforms (AC1-10), which are regulated by various signals, most notably by G-protein subunits coupled to cell surface receptors. wikipedia.org For instance, Gαs stimulates AC activity, while Gαi inhibits it. Some isoforms are also regulated by calcium (Ca²⁺) and calmodulin. wikipedia.org

There is no evidence in the available literature to suggest that this compound, or cAMP analogs in general, directly influence the catalytic activity of adenylyl cyclase. The regulation of AC is typically an upstream process controlled by receptors and their associated G-proteins, not a feedback mechanism from cAMP itself or its analogs.

Crosstalk with Other Intracellular Signaling Cascades

The cAMP signaling pathway does not operate in isolation; it engages in extensive crosstalk with other major signaling networks within the cell. This integration allows for a coordinated cellular response to multiple stimuli. nih.gov

A primary example of this is the interaction with the mitogen-activated protein (MAP) kinase (also called ERK) cascade. The effect of cAMP on the ERK pathway is highly cell-type-specific; cAMP can either activate or inhibit ERK signaling depending on the cellular context. nih.gov This dual regulation allows cAMP to have opposing effects on cell proliferation in different tissues. nih.gov

There is also significant crosstalk between the cAMP and Ca²⁺ signaling pathways. These two second messengers can act cooperatively to regulate a wide array of cellular functions, from gene expression to secretion. nih.gov Furthermore, the cAMP and cGMP pathways can interact, for example, through dual-specificity PDEs or via downstream kinases like PKA and Protein Kinase G (PKG). embopress.org While these general principles of crosstalk are well-established, specific studies detailing how this compound influences these other cascades have not been identified.

Interplay with Calcium Signaling Pathways

The intracellular signaling networks of cyclic adenosine (B11128) monophosphate (cAMP) and calcium (Ca²⁺) are intricately linked, forming a complex web of interactions that govern a multitude of cellular processes. While this compound is a synthetic analog of cAMP, its mechanisms often mirror or modulate the broader interplay observed between the native second messenger and calcium signaling. This interplay is bidirectional, with each pathway capable of influencing the other through various direct and indirect mechanisms.

In many cellular contexts, activation of cAMP signaling can lead to an increase in intracellular calcium concentrations. For instance, in the malaria parasite Plasmodium falciparum, an increase in cAMP activates the Exchange protein activated by cAMP (Epac) pathway, which in turn leads to an elevation of Ca²⁺ levels. frontiersin.org This cascade involves the activation of phospholipase C (PLC), which generates inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ can then bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. frontiersin.orgplos.org

Conversely, calcium signaling can also modulate the cAMP pathway. This regulation can occur at the level of adenylyl cyclases (ACs), the enzymes responsible for cAMP synthesis, or phosphodiesterases (PDEs), the enzymes that degrade cAMP. Several isoforms of adenylyl cyclase are directly regulated by Ca²⁺/calmodulin, allowing for a dynamic response to changes in intracellular calcium.

In some specialized cells, the cAMP and Ca²⁺ signaling pathways can be activated in parallel by the same stimulus, yet remain functionally distinct. For example, in the salivary glands of the blowfly Calliphora vicina, the neurotransmitter serotonin (B10506) (5-HT) activates two different receptor subtypes. One receptor is coupled to the PLC/IP₃/Ca²⁺ signaling cascade, while the other is linked to the adenylyl cyclase/cAMP pathway. plos.org This allows for a nuanced cellular response where both pathways are stimulated simultaneously but may regulate different downstream effectors.

The functional consequences of this crosstalk are diverse and cell-type specific. In some instances, the two pathways can act synergistically, while in others, they may have opposing effects. The spatial and temporal organization of these signaling molecules within the cell is crucial for determining the ultimate physiological outcome.

| Organism/Cell Type | Stimulus/Compound | Observed Effect on Signaling Interplay | Reference |

|---|---|---|---|

| Plasmodium falciparum | Low K⁺ (leading to increased cAMP) | cAMP-Epac pathway activation leads to increased intracellular Ca²⁺ levels. | frontiersin.org |

| Toxoplasma gondii | General Signaling | cGMP and Ca²⁺ signaling are tightly linked, with cAMP/PKA pathway modulating cGMP levels. | plos.org |

| Calliphora vicina (blowfly) Salivary Glands | Serotonin (5-HT) | Activates two distinct receptor subtypes, one linked to the PLC/IP₃/Ca²⁺ pathway and the other to the adenylyl cyclase/cAMP pathway. | plos.org |

Modulation of MAPK, PI3K/AKT, and NF-κB Pathways

The cAMP signaling pathway, often manipulated experimentally using analogs like this compound, exerts significant influence over other major intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/AKT, and Nuclear Factor-kappa B (NF-κB) pathways. This modulation is critical in regulating fundamental cellular processes such as proliferation, survival, inflammation, and differentiation.

Modulation of the MAPK Pathway

The interaction between cAMP and the MAPK pathway is complex and can be either stimulatory or inhibitory depending on the cellular context and the specific MAPK cascade involved (e.g., ERK, p38, JNK). In hippocampal area CA1, the cAMP pathway has been shown to utilize the MAPK cascade as an intermediary to regulate the phosphorylation of the cAMP response element-binding protein (CREB). nih.gov This indicates a cooperative relationship where cAMP-induced signals are transduced through the MAPK pathway to effect changes in gene expression. Furthermore, modulation of p38 MAPK signaling in dendritic cells can influence T-cell responses, suggesting a role for this pathway in immunity. nih.gov

Modulation of the PI3K/AKT Pathway

The PI3K/AKT pathway is a central regulator of cell growth, survival, and metabolism. The interplay with the cAMP pathway can be antagonistic. For example, in human endometrial stromal cells, the induction of decidualization with a combination of cAMP and medroxyprogesterone (B1676146) acetate (B1210297) (MPA) leads to a decrease in the levels of both total and phosphorylated AKT. plos.org Intriguingly, pharmacological inhibition of the PI3K pathway was found to mimic the effects of cAMP on reducing cell motility, suggesting that cAMP may exert some of its effects by downregulating PI3K/AKT signaling. plos.org The PI3K/AKT pathway is also implicated in neuroinflammation, where it interacts with both the MAPK and NF-κB pathways to regulate cellular survival. scientificarchives.com

Modulation of the NF-κB Pathway

The NF-κB pathway is a key regulator of inflammatory and immune responses. The cAMP pathway can modulate NF-κB activity, often in an inhibitory manner. While direct studies on this compound are limited, research on related compounds provides insight. For instance, Dimethylaminoparthenolide (DMAPT), a bioavailable analog of parthenolide, inhibits the canonical NF-κB pathway by binding to and inhibiting IκB kinase β (IKKβ). nih.gov This prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), thereby keeping NF-κB sequestered in the cytoplasm and unable to activate target gene transcription. In endometrial stromal cells, while cAMP and MPA induce changes in the PI3K/AKT pathway, an increase in the phosphorylation of IκB is also observed, suggesting a PI3K/AKT-independent activation of NF-κB in this specific context. plos.org

| Pathway | Cell Type/Model | Modulating Compound/Stimulus | Key Research Finding | Reference |

|---|---|---|---|---|

| MAPK | Hippocampal Area CA1 | cAMP Pathway Activation | The cAMP pathway uses the MAPK cascade to regulate CREB phosphorylation. | nih.gov |

| PI3K/AKT | Human Endometrial Stromal Cells | cAMP and Medroxyprogesterone Acetate (MPA) | Decreased levels of total and phosphorylated AKT; inhibition of PI3K mimics cAMP's effect on cell motility. | plos.org |

| NF-κB | Prostate Cancer Cells | Dimethylaminoparthenolide (DMAPT) | Inhibits the canonical NF-κB pathway by targeting IKKβ. | nih.gov |

| NF-κB | Human Endometrial Stromal Cells | cAMP and Medroxyprogesterone Acetate (MPA) | Increased phosphorylation of IκB, suggesting a PI3K/AKT-independent activation of NF-κB. | plos.org |

Structure Activity Relationship Sar Studies of 8 Dimethylamino Camp Analogs

Conformational Analysis of the 8-Dimethylamino Substitution

The biological activity of cAMP analogs is intrinsically linked to their three-dimensional conformation, particularly the orientation of the purine (B94841) base relative to the ribose sugar around the N-glycosidic bond. This orientation is described by the torsion angle (χ) and exists predominantly in two forms: anti and syn. In the native cAMP molecule, there is a dynamic equilibrium that favors the anti conformation.

However, the introduction of a substituent at the C8 position of the adenine (B156593) ring dramatically alters this preference. The steric bulk of the substituent creates a significant energy barrier for rotation around the glycosidic bond, forcing the molecule to adopt a syn conformation to avoid steric clashes between the substituent and the ribose moiety. unimi.it This is a key characteristic of 8-substituted cAMP analogs in general.

Impact of Side Chain Length and Functional Group Modifications at Position 8 on Biological Activity

Systematic modifications of the substituent at the 8-position, including alterations in side-chain length and the nature of functional groups, have profound effects on biological activity. Studies analyzing the binding of a series of 8-substituted cAMP analogs to the regulatory subunits of PKA isozymes (RI and RII) have provided detailed insights. nih.govacs.org

The length of an alkylamino chain at the 8-position significantly influences binding affinity, particularly for the B-sites of PKA. For instance, research has shown that the BI binding site of the PKA I isozyme prefers analogs that possess a positively charged amino group located at an extended distance from the C8 position. nih.govacs.org This suggests that a longer, flexible chain can position the terminal amino group optimally to interact with specific residues within the binding pocket.

Conversely, increasing the size of the alkyl groups on the nitrogen can have a negative impact. While 8-amino-cAMP and 8-methylamino-cAMP are well-tolerated, progressively larger and more hydrophobic substituents can decrease binding affinity at certain sites. For example, the BI site of RI shows a lower affinity for analogs with bulky, hydrophobic 8-substituents compared to the BII site of RII. nih.govacs.org This differential affinity highlights the distinct topographies of the binding pockets.

The table below, compiled from quantitative binding assays, illustrates the impact of various substitutions at the 8-position on the affinity for different PKA binding sites. nih.gov

| Compound | Substituent at C8 | Kd (nM) Site AI (RI) | Kd (nM) Site BI (RI) | Kd (nM) Site AII (RII) | Kd (nM) Site BII (RII) |

| cAMP | -H | 140 | 330 | 1200 | 1300 |

| 8-Amino-cAMP | -NH₂ | 14 | 120 | >10000 | 2500 |

| 8-Methylamino-cAMP | -NHCH₃ | 15 | 130 | >10000 | 2400 |

| 8-Dimethylamino-cAMP | -N(CH₃)₂ | 21 | 420 | >10000 | 11000 |

| 8-Bromo-cAMP | -Br | 25 | 360 | >10000 | 1700 |

| 8-(2-Aminoethyl)amino-cAMP | -NH(CH₂)₂NH₂ | 6.5 | 18 | >10000 | 1100 |

Data sourced from a study on 8-substituted cAMP analogues' binding to PKA regulatory subunits. nih.gov

Steric and Electronic Effects of the Dimethylamino Moiety on Target Binding Affinity and Efficacy

The dimethylamino group at the 8-position exerts specific steric and electronic effects that are critical to its interaction with target proteins.

Steric Effects: The dimethylamino group is bulkier than a simple amino or bromo substituent. This steric bulk is a major reason why 8-substituted analogs are generally poor substrates for phosphodiesterases (PDEs), the enzymes that degrade cAMP, which contributes to their prolonged biological action. researchgate.net However, this bulk can also be detrimental to binding affinity. As seen in the table above, the affinity of this compound for the BI site of PKA-RI (Kd = 420 nM) is weaker than that of 8-Amino-cAMP (Kd = 120 nM) and 8-Methylamino-cAMP (Kd = 130 nM). nih.gov This suggests a steric penalty for the second methyl group within this specific binding pocket. Furthermore, site AII of PKA-RII is particularly intolerant to any bulky substituent at the 8-position. nih.govacs.org

Electronic Effects: The nitrogen atom of the dimethylamino group is electron-donating and can act as a hydrogen bond acceptor. This property is crucial, as the binding sites of PKA have distinct preferences for hydrogen bonding partners. The BI site of PKA-RI shows a preference for substituents with hydrogen bond donor potential near the C8 position, whereas the BII site of PKA-RII prefers hydrogen bond acceptor potential. nih.govacs.org This difference may help explain the varied affinities of amino-containing analogs across the PKA isozymes. Additionally, the BII site tends to discriminate against a positive charge at the 8-position, which would be present on a protonated amino group. nih.govacs.org The dimethylamino group's pKa influences the degree of protonation at physiological pH, thereby modulating this electrostatic interaction.

Contributions of the Ribose and Phosphate (B84403) Moieties to Activity Profiles

The 2'-hydroxyl (2'-OH) group on the ribose ring is of paramount importance for high-affinity binding to PKA. nih.gov It is understood to form a critical hydrogen bond with a conserved glutamate (B1630785) residue in the PKA binding domain. nih.gov Consequently, modification or removal of the 2'-OH group in 8-substituted analogs generally leads to a significant decrease in their ability to activate PKA. In sharp contrast, this same modification is the basis for creating EPAC-selective activators. Since EPAC's binding domain does not rely on the 2'-OH in the same way, analogs like 8-pCPT-2'-O-Me-cAMP can selectively activate EPAC without significantly affecting PKA. nih.govahajournals.org

The cyclic phosphate ring is the engine of activation. Its interaction with the phosphate-binding cassette (PBC) of the target protein is a primary step in inducing the conformational change that leads to activation. Modifications to the exocyclic phosphate oxygens, such as substitution with sulfur to create phosphorothioate (B77711) (cAMPS) analogs, can dramatically alter the analog's properties. These cAMPS analogs, such as Sp-8-pCPT-2'-O-Me-cAMPS, are highly resistant to hydrolysis by PDEs, making them potent and stable activators in cellular systems. nih.gov

Comparative SAR with Other 8-Substituted cAMP Analogs (e.g., 8-Bromo-cAMP, 8-Fluoro-cAMP)

Comparing this compound with other common 8-substituted analogs like 8-Bromo-cAMP and 8-Fluoro-cAMP reveals important distinctions in how different physicochemical properties influence biological activity.

8-Bromo-cAMP: The bromo group is electron-withdrawing and has a van der Waals radius similar to a methyl group. Like the dimethylamino group, it forces the syn conformation. As shown in the data table, 8-Bromo-cAMP has a binding affinity for the PKA-RI sites that is comparable to that of cAMP itself but is a significantly better activator. nih.govphysiology.org Its affinity for the BI site (Kd = 360 nM) is slightly better than that of this compound (Kd = 420 nM), suggesting the binding pocket is sensitive to the specific size and electronic nature of the substituent. nih.gov 8-Bromo-cAMP is a well-established PKA activator and is resistant to PDE hydrolysis. physiology.org

8-Fluoro-cAMP: The fluoro group is the smallest halogen and is strongly electron-withdrawing. Its small size means it exerts less steric hindrance than the bromo or dimethylamino groups, though it still favors the syn conformation. The high electronegativity of fluorine can significantly alter the electronic distribution in the purine ring, affecting hydrogen bonding and stacking interactions within the binding site.

8-Amino-cAMP Analogs: The primary amine of 8-Amino-cAMP can act as a hydrogen bond donor, a property that is lost in this compound. As noted earlier, the BI site of PKA-RI prefers a hydrogen bond donor, which aligns with the higher affinity observed for 8-Amino-cAMP compared to this compound at this site. nih.govacs.org This comparison underscores the importance of specific hydrogen bonding interactions, in addition to general steric and electronic effects, in determining the binding affinity and selectivity of 8-substituted cAMP analogs.

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the preclinical in vitro and ex vivo investigations of the chemical compound “this compound” that adheres to the specific outline provided.

Extensive searches, including those using the compound's specific CAS number (31390-34-4), did not yield sufficient published research data for this compound to populate the requested sections on cellular permeability, second messenger quantification, cell modulation, gene expression, and functional assays in isolated tissues.

While there is a substantial body of research on other 8-substituted cyclic AMP analogs, such as 8-Bromo-cAMP and 8-Chloro-cAMP, the strict requirement to focus solely on this compound prevents the use of this information. Extrapolating findings from different chemical compounds would be scientifically inaccurate. To ensure the content is factual and strictly adheres to the provided constraints, the article cannot be written at this time due to the lack of specific data for this compound in the scientific domain.

Preclinical in Vitro and Ex Vivo Investigations of 8 Dimethylamino Camp

Functional Assays in Isolated Tissue Preparations

Effects on Sperm Capacitation Mechanisms

The acquisition of fertilization competence in mammalian spermatozoa is a complex sequence of physiological and biochemical transformations collectively known as capacitation. This maturation process is essential for enabling the sperm to undergo the acrosome reaction, exhibit hyperactivated motility, and ultimately fertilize an oocyte. mdpi.comjscimedcentral.comconicet.gov.ar A central signaling pathway governing these events is the cyclic adenosine (B11128) monophosphate (cAMP)/Protein Kinase A (PKA) cascade. nih.govmdpi.comnsf.gov The process is initiated in the female reproductive tract where factors like bicarbonate stimulate a soluble adenylyl cyclase, leading to a surge in intracellular cAMP. nih.govnsf.gov

This elevation in cAMP activates PKA, a serine/threonine kinase that phosphorylates a wide array of substrate proteins, triggering the downstream events associated with the capacitated state. nih.govmdpi.com Key consequences of PKA activation include an increase in protein tyrosine phosphorylation, modulation of ion channel activity, and changes in motility patterns. jscimedcentral.comnih.gov Specifically, PKA activity is linked to the development of hyperactivated motility, a vigorous, asymmetrical flagellar beating pattern that helps the sperm penetrate the egg's outer layers. mdpi.comnih.gov Furthermore, the cAMP/PKA pathway is crucial for preparing the sperm for the acrosome reaction, an essential exocytotic event where enzymes are released to digest the zona pellucida of the oocyte. mdpi.comnih.govnih.gov

Investigations into compounds that modulate this pathway are critical for understanding the molecular underpinnings of fertility. 8-Dimethylamino-cAMP (8-DMA-cAMP) is recognized as a cAMP analog that preferentially activates PKA. Its utility is explored in preclinical models to dissect the specific contributions of the PKA-dependent signaling branch to the capacitation process. By stimulating PKA, this compound can be used to artificially induce capacitation-like events, allowing researchers to study the sequence and dependence of molecular changes such as protein phosphorylation and F-actin polymerization, which are essential for successful fertilization. mdpi.comnih.gov

| Key Event in Capacitation | Mediating Molecule/Pathway | Role in Fertilization |

| cAMP Increase | Soluble Adenylyl Cyclase (sAC) | Initiates the primary signaling cascade for capacitation. nih.gov |

| PKA Activation | Cyclic AMP (cAMP) | Phosphorylates numerous downstream target proteins. mdpi.com |

| Protein Tyrosine Phosphorylation | PKA-dependent cascade | A hallmark of capacitated sperm, correlates with fertilizing ability. nih.gov |

| Hyperactivated Motility | PKA, CatSper channels | Generates propulsive force needed to penetrate egg vestments. mdpi.comnih.gov |

| Acrosome Reaction Priming | PKA, PLC, Ca2+ influx | Prepares the sperm for enzyme release upon contact with the oocyte. mdpi.comnih.govnih.gov |

Influence on Muscle Contraction and Relaxation in Smooth Muscle Preparations

The regulation of smooth muscle tone is fundamental to the function of various organ systems, including the vasculature, airways, and gastrointestinal tract. Contraction is primarily driven by the calcium (Ca2+)-calmodulin-dependent phosphorylation of the 20-kDa regulatory myosin light chain (MLC), a reaction catalyzed by myosin light chain kinase (MLCK). frontiersin.orgwikipedia.orgnih.gov Conversely, relaxation is achieved by the dephosphorylation of MLC by myosin light chain phosphatase (MLCP) and by a reduction in intracellular Ca2+ concentration. nih.govmdpi.com

The cAMP signaling pathway is a principal mediator of smooth muscle relaxation (vasodilation in blood vessels). mdpi.comcvphysiology.com Activation of Gs-protein coupled receptors on the smooth muscle cell surface stimulates adenylyl cyclase to produce cAMP. cvphysiology.com The subsequent increase in intracellular cAMP concentration leads to the activation of PKA. biorxiv.orgresearchgate.net PKA exerts its relaxant effects through multiple mechanisms. A key action is the direct phosphorylation of MLCK. nih.govnih.gov Phosphorylation of MLCK significantly decreases its affinity for the Ca2+-calmodulin complex, thereby inhibiting its activity and favoring the dephosphorylated, relaxed state of myosin. nih.govnih.gov

Additionally, the cAMP/PKA pathway contributes to relaxation by reducing the Ca2+ sensitivity of the contractile machinery and by promoting the sequestration of intracellular Ca2+ into the sarcoplasmic reticulum. mdpi.combiorxiv.orgresearchgate.net

| Step in cAMP-Mediated Relaxation | Key Protein/Molecule | Effect |

| Signal Initiation | Gs-Protein Coupled Receptors | Activation by vasodilators (e.g., beta-agonists). |

| Second Messenger Production | Adenylyl Cyclase (AC) | Catalyzes the conversion of ATP to cAMP. cvphysiology.com |

| Effector Kinase Activation | Protein Kinase A (PKA) | Activated by binding of cAMP. biorxiv.org |

| Inhibition of Contraction | Myosin Light Chain Kinase (MLCK) | Phosphorylated and inhibited by PKA, reducing MLC phosphorylation. nih.govnih.gov |

| Promotion of Relaxation | Myosin Light Chain Phosphatase (MLCP) | Dephosphorylates myosin light chains, leading to muscle relaxation. mdpi.com |

| Calcium Regulation | Ca2+ Channels / Pumps | PKA can promote Ca2+ efflux and sequestration, lowering cytosolic Ca2+. mdpi.comresearchgate.net |

Preclinical in Vivo Investigations of 8 Dimethylamino Camp in Mechanistic Models

Analysis of the Compound's Impact on DNA Synthesis in Animal Cartilage Models

Interactive Table: Effects of cAMP Analogs on Chondrocyte Proliferation and Differentiation

| Compound | Model System | Observed Effect on Proliferation/Differentiation | Reference |

|---|---|---|---|

| Dibutyryl-cAMP | Limb-bud mesoderm culture | Enhanced cartilage differentiation | nih.gov |

| Dibutyryl-cAMP & 8-Bromo-cAMP | Rodent cell types | Inhibited osteogenic differentiation | researchgate.net |

| Young Systemic Environment | Old Mice | Promoted chondrocyte proliferation | nih.gov |

Investigation of Signaling Pathway Modulation in Specific Animal Organ Systems (e.g., Brain, Heart)

In vivo studies using cAMP analogs have demonstrated significant modulation of signaling pathways in the brain and heart.

Brain: In the central nervous system, cAMP analogs like 8-CPT-cAMP are known to activate both PKA and Epac signaling pathways. bmbreports.org These pathways are crucial for synaptic plasticity, neurotransmitter release, and neuronal differentiation. bmbreports.org For example, in vivo studies in rats have shown that administration of 8-CPT-cAMP can influence neuronal outgrowth. bmbreports.org Furthermore, cAMP signaling is deeply involved in the regulation of transcription factors such as cAMP response element-binding protein (CREB), which plays a vital role in learning and memory. jneurosci.orgpnas.org

Heart: In the cardiovascular system, intravenous administration of 8-CPT-cAMP in rats has been shown to increase heart rate and decrease mean arterial blood pressure, indicating a direct effect on cardiac and vascular function. nasa.gov This is consistent with the known role of cAMP in modulating cardiac contractility and vascular tone through PKA-mediated phosphorylation of key proteins in cardiomyocytes and vascular smooth muscle cells. nih.gov The anti-fibrotic and pro-fibrotic roles of Epac1, another downstream effector of cAMP, have also been investigated in cardiac fibroblasts. nih.gov

Interactive Table: In Vivo Effects of cAMP Analogs on Brain and Heart Signaling

| Compound | Animal Model | Organ System | Key Signaling Effects | Reference |

|---|---|---|---|---|

| 8-CPT-cAMP | Rat | Brain | Activation of PKA and Epac, influencing neurite outgrowth | bmbreports.org |

| 8-CPT-cAMP | Rat | Heart/Vasculature | Increased heart rate, decreased blood pressure | nasa.gov |

| 8-Bromo-cAMP | Mouse | Brain (Locus Coeruleus) | Activation of PKA, reversal of morphine-induced effects | jneurosci.org |

Effects on Physiological Processes in Genetically Modified Animal Models

The use of genetically modified animal models has provided deeper insights into the specific roles of cAMP-mediated signaling pathways.

Studies using CREB-deficient mice have been instrumental in understanding the role of this transcription factor downstream of cAMP. aai.org For instance, in CREB mutant mice, the behavioral and physiological responses to chronic morphine are altered, highlighting the importance of the cAMP-CREB pathway in opioid dependence. jneurosci.org In a mouse model of acute promyelocytic leukemia, the combination of all-trans retinoic acid and 8-CPT-cAMP showed improved therapeutic effects, suggesting a role for cAMP in modulating cancer-related pathways in genetically defined models. nih.gov

Furthermore, investigations in liver-specific SOCS3 (Suppressor of Cytokine Signaling-3) knock-out mice have revealed that SOCS3, induced by the cAMP-Epac pathway, acts as a negative regulator of PKA activity and gluconeogenic gene expression. nih.gov This demonstrates a complex cross-talk between different branches of the cAMP signaling cascade in a genetically defined context.

Analysis of Cellular and Molecular Responses in Live Animal Studies

Live animal imaging studies, although not specifically with 8-Dimethylamino-cAMP, have provided valuable information on the dynamics of cAMP signaling. Techniques like fluorescence resonance energy transfer (FRET)-based biosensors have enabled the visualization of cAMP fluctuations in real-time in living animals. These studies have revealed spatially and temporally restricted cAMP signals within cells, leading to the concept of "cAMP microdomains" that are crucial for the specificity of cellular responses.

In vivo studies have also examined the cellular responses to the administration of cAMP analogs. For example, in a rat model of spinal cord injury, transplantation of neural stem/progenitor cells pre-treated with dibutyryl-cAMP resulted in a higher survival rate and a greater number of differentiated neurons. nih.govresearchgate.net This suggests that elevating intracellular cAMP can promote neuronal survival and differentiation in a live animal setting.

Systemic Distribution and Metabolic Fate in Preclinical Animal Models (Excluding Pharmacokinetic Parameters and Toxicity)

Information on the systemic distribution and metabolic fate of this compound is limited. However, studies on other cAMP analogs provide some general insights. For instance, after parenteral administration of Rp-8-Br-cAMPS, a PKA inhibitor, in mice, the compound was found in significant concentrations in the liver, spleen, and plasma, indicating systemic distribution to relevant tissues. openimmunologyjournal.com

The metabolic fate of cell-permeable cAMP analogs like dibutyryl-cAMP involves intracellular enzymatic cleavage. Esterases within the cells cleave the butyryl groups, releasing the active monobutyryl-cAMP and eventually cAMP itself. biolog.de This intracellular trapping of the active molecule is a key feature of these prodrugs. The released butyrate (B1204436) can also have its own biological effects. biolog.de The specific metabolic pathways for the dimethylamino group of this compound in vivo would require further investigation.

Advanced Analytical and Detection Methodologies in 8 Dimethylamino Camp Research

Development of Fluorescent Probes and Biosensors for Intracellular cAMP Dynamics

Real-time monitoring of intracellular cAMP fluctuations has been made possible by the creation of sophisticated fluorescent probes and genetically encoded biosensors. These tools allow researchers to visualize the spatiotemporal dynamics of cAMP signaling in living cells, providing insights that are not achievable with methods requiring cell lysis.

Genetically encoded biosensors based on Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful tools for measuring cAMP dynamics non-invasively. nih.gov These sensors are typically single-molecule constructs containing a cAMP-binding domain (CNBD), most commonly derived from either protein kinase A (PKA) or the Exchange Protein Directly Activated by cAMP (EPAC), flanked by a donor and an acceptor fluorophore or luciferase. nih.govmolbiolcell.org

The fundamental principle involves a conformational change in the biosensor upon binding of cAMP or its analogs. In the absence of cAMP, the sensor exists in a "closed" conformation where the donor and acceptor are in close proximity, resulting in high FRET or BRET efficiency. The binding of cAMP induces a conformational change to an "open" state, increasing the distance between the donor and acceptor and thereby decreasing the energy transfer. This change in the emission ratio of the acceptor to the donor is measured and directly correlates with the intracellular cAMP concentration. elifesciences.org

FRET-based sensors often utilize pairs of fluorescent proteins such as Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP) or improved variants like mTurquoise2 and cpVenus for better photostability and dynamic range. nih.gov BRET biosensors replace the donor fluorophore with a luciferase, such as Renilla luciferase (Rluc), which excites the acceptor through a bioluminescent reaction, offering advantages like reduced photobleaching and a higher signal-to-noise ratio. nih.gov These biosensors have been instrumental in studying cAMP signaling in various cellular compartments and in response to G-protein-coupled receptor (GPCR) activation. nih.gov

Table 1: Examples of FRET/BRET-Based cAMP Biosensor Designs This table is generated based on data from multiple sources.

| Biosensor Name/Type | Donor | Acceptor | cAMP-Binding Domain | Key Characteristics | Reference |

| CFP-Epac1-YFP | CFP | YFP | Epac1 | Widely used for sensitized emission detection of cAMP. | nih.gov |

| TEpacVV | mTurquoise2 | cpVenus-Venus | Epac | Optimized for both sensitized emission and fluorescence lifetime imaging (FLIM) with enhanced photostability. | nih.gov |

| mlCNBD-FRET | Cerulean | Citrine | mlCNBD (bacterial) | High affinity for cAMP (KD = 66 nM), allowing detection of low nanomolar concentrations. | nih.govelifesciences.org |

| EPAC BRET Sensor | Renilla Luciferase (Rluc) | Citrine/YFP | Epac1 | Used to monitor real-time cAMP changes in HEK293 cells with reduced photobleaching. | nih.gov |

Molecularly Imprinted Polymers (MIPs) represent a synthetic approach to creating materials with highly specific recognition sites for a target molecule, akin to "synthetic antibodies". uni-goettingen.de This technology relies on polymerizing functional monomers and a cross-linker around a "template" molecule—in this case, a cyclic nucleotide like cAMP or its derivatives. rsc.orgamaea.com After polymerization, the template is removed, leaving behind a cavity that is sterically and chemically complementary to the template molecule. amaea.com

The development of MIPs for cyclic nucleotides has shown high selectivity for the target molecule even in the presence of structurally similar compounds. rsc.org For instance, MIPs have been created that can distinguish cAMP from other nucleotides like guanosine (B1672433) 5'-monophosphate (GMP) and adenosine (B11128) 5'-monophosphate (AMP). researchgate.net By incorporating fluorescent monomers into the polymer matrix, the binding of the target analyte can be transduced into a measurable optical signal, creating a fluorescent chemosensor. researchgate.netresearchgate.net This approach holds significant promise for developing robust and selective sensors for specific cAMP analogs like 8-Dimethylamino-cAMP for various analytical applications. rsc.org

Design and Application of FRET/BRET-Based cAMP Biosensors

High-Throughput Screening (HTS) Assays for Cyclic Nucleotide Signaling Modulators

High-Throughput Screening (HTS) allows for the rapid testing of large chemical libraries to identify compounds that modulate specific biological pathways. nih.gov For cyclic nucleotide signaling, HTS assays are essential for discovering new agonists or antagonists of GPCRs, as well as inhibitors of phosphodiesterases (PDEs), the enzymes that degrade cAMP. nih.govlonza.com

A major downstream effect of elevated intracellular cAMP is the activation of PKA, which in turn phosphorylates the cAMP Response Element Binding protein (CREB). Phosphorylated CREB binds to specific DNA sequences called cAMP Response Elements (CREs), driving the transcription of target genes. nih.gov

Reporter gene assays leverage this pathway by using a plasmid that contains a reporter gene (e.g., firefly luciferase, β-lactamase, or alkaline phosphatase) under the control of multiple CREs. nih.govnih.govthermofisher.com When cells transfected with this plasmid are treated with a compound that increases intracellular cAMP levels, such as a GPCR agonist or a PDE inhibitor, the resulting CREB activation leads to the expression of the reporter protein. nih.gov The enzymatic activity of the reporter protein is then measured, providing a quantifiable readout of the pathway's activation. These assays are robust, sensitive, and can be miniaturized for HTS formats (e.g., 384- or 1536-well plates), making them a cornerstone of drug discovery efforts targeting cAMP signaling. nih.govnih.gov

Table 2: Potency of Known Compounds in a CRE-β-Lactamase Reporter Gene Assay Data derived from a quantitative high-throughput screen of the LOPAC library. nih.gov

| Compound | Known Mechanism of Action | EC50 (μM) |

| Forskolin | Adenylate Cyclase Activator | 0.14 |

| 8-Bromo-cAMP | cAMP Analogue | 1.8 |

| 8-(4-Chlorophenylthio)-cAMP | cAMP Analogue | 0.23 |

| IBMX | Non-selective PDE Inhibitor | 0.38 |

| Rolipram | PDE4 Inhibitor | 0.02 |

Radioligand binding assays are a gold standard for characterizing the interaction between ligands and receptors due to their high sensitivity and precision. giffordbioscience.comoncodesign-services.com These assays use a ligand that has been labeled with a radioactive isotope (e.g., ³H or ¹²⁵I) to quantify its binding to a receptor preparation, which can be derived from cell membranes or tissues. nih.govsci-hub.se

There are three main types of radioligand binding assays:

Saturation Assays: These involve incubating the receptor preparation with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd). giffordbioscience.comnih.gov

Competition Assays: These are used to determine the affinity (Ki) of an unlabeled test compound (which could be this compound). A fixed concentration of radioligand is incubated with the receptor in the presence of varying concentrations of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is measured and used to calculate the Ki. giffordbioscience.comsci-hub.se

Kinetic Assays: These measure the rates of association (kon) and dissociation (koff) of a radioligand with its receptor. giffordbioscience.comperceptive.com

To confirm that the binding observed is to a functional receptor, these assays are often correlated with a biological response, such as the activation or inhibition of adenylyl cyclase, the enzyme that produces cAMP. nih.gov

Reporter Gene Assays for cAMP Response Element (CRE) Activation

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for the separation, identification, and quantification of cyclic nucleotides and their derivatives from complex biological samples. nih.govmpg.de These methods offer high resolution and sensitivity.

Research has demonstrated the successful separation of various cAMP analogs, including this compound, using different HPLC modes. In one study, a Partisil-10 SCX cation-exchange column was used. psu.edu The retention times of nucleotides were found to be influenced by the concentration of acetonitrile (B52724) in the mobile phase. Specifically, the addition of acetonitrile reduced the retention times of hydrophobic analogs like N6-monobutyryl-cAMP and this compound. psu.edu Another study also reported the separation of this compound on a cation exchanger, noting that the order of elution from the column is dependent on the mobile phase composition. dss.go.th These chromatographic methods are essential for purifying specific analogs and for accurately quantifying their levels in various experimental contexts.

High-Performance Liquid Chromatography (HPLC) for Analog Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for determining the purity of this compound and assessing its stability under various conditions. A stability-indicating HPLC method is crucial for distinguishing the intact compound from its potential degradation products.

The development of such a method involves a systematic approach to selecting the appropriate chromatographic conditions. Reversed-phase HPLC (RP-HPLC) is commonly utilized, employing a non-polar stationary phase (the column) and a polar mobile phase. openaccessjournals.com The choice of column, typically a C18 or C8, is dependent on the physicochemical properties of the analyte. openaccessjournals.com The mobile phase composition, often a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile or methanol), is optimized to achieve efficient separation. openaccessjournals.comjapsonline.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently used for complex samples containing multiple components. chromatographyonline.com

To evaluate the stability-indicating power of the method, forced degradation studies are conducted. This involves subjecting this compound to stress conditions such as hydrolysis (acidic and basic), oxidation, heat, and light exposure. openaccessjournals.com The resulting degradation products are then analyzed to ensure they are well-separated from the parent compound. This process not only validates the method's specificity but also provides insights into the degradation pathways of this compound. openaccessjournals.com UV detection is commonly employed, with the wavelength selected to maximize the response for the compound of interest. japsonline.com

Table 1: Illustrative HPLC Parameters for Purity and Stability Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 5 µm, 4.6 x 150 mm | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1 M Phosphate Buffer (pH 6.0) | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |

| Gradient | 5% to 95% B over 20 minutes | To separate compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Maintains consistent elution and separation. |

| Detection | UV at 280 nm | Quantification and detection of the analyte. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

This table presents a typical set of HPLC conditions and is for illustrative purposes. Actual conditions may vary based on the specific application and instrumentation.

LC-MS/MS for Metabolite Identification and Quantification in Research Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally powerful technique for identifying and quantifying metabolites of this compound in complex biological matrices such as plasma, tissues, or cell extracts. researchgate.netnih.gov This method combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. sciex.com

In an LC-MS/MS workflow, the sample is first subjected to chromatographic separation, typically using RP-HPLC. nih.gov The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used to generate charged molecules from the analytes in the eluent. researchgate.net

The "tandem" aspect of MS/MS involves two stages of mass analysis. In the first stage, the precursor ion (the ionized form of the parent molecule, in this case, this compound or its potential metabolite) is selected. This ion is then subjected to fragmentation, often through collision-induced dissociation (CID), where it collides with an inert gas. sciex.com The resulting fragment ions, known as product ions, are then analyzed in the second stage of the mass spectrometer. The fragmentation pattern is a unique signature of the molecule, allowing for its confident identification. sciex.com For quantification, a technique called multiple reaction monitoring (MRM) is often used, where specific precursor-to-product ion transitions are monitored, providing excellent sensitivity and specificity. nih.gov

Table 2: Representative LC-MS/MS Parameters for Metabolite Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| LC System | UHPLC | Provides high-resolution separation. |

| Column | Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm | Efficient separation of metabolites. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates positively charged ions. |

| MS Analysis | Tandem Mass Spectrometry (MS/MS) | Enables fragmentation for structural elucidation. |

| Scan Type | Multiple Reaction Monitoring (MRM) | Highly sensitive and specific quantification. |

| Collision Gas | Argon | Induces fragmentation of precursor ions. |

This table provides a generalized set of LC-MS/MS parameters. The specific parameters would be optimized for this compound and its expected metabolites.

Spectroscopic Methods for Structural Elucidation and Interaction Analysis

Spectroscopic techniques are indispensable for the detailed structural analysis of this compound, providing insights into its three-dimensional shape and confirming its molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the three-dimensional structure and conformational dynamics of molecules in solution. nih.gov For a molecule like this compound, NMR can provide detailed information about the spatial arrangement of its atoms, which is crucial for understanding its interaction with biological targets.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. More advanced two-dimensional (2D) NMR techniques are employed for detailed conformational analysis. uniud.it For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can identify protons that are close to each other in space, even if they are not directly connected by chemical bonds. This information is used to calculate inter-proton distances, which serve as constraints for building a 3D model of the molecule's preferred conformation. Coupling constants (J-couplings), also derived from NMR spectra, provide information about the dihedral angles between adjacent atoms, further refining the conformational model.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass Spectrometry (MS) is a fundamental analytical technique for confirming the molecular identity of a compound by precisely measuring its mass-to-charge ratio (m/z). ub.edu High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, which allows for the calculation of its elemental formula. rsc.org This provides strong evidence for the identity of a synthesized or isolated compound like this compound.

Various ionization techniques can be used, with Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) being common. rsc.orgacs.org ESI is well-suited for analyzing polar molecules from a liquid phase and is often coupled with liquid chromatography (LC-MS). acs.org The mass spectrometer separates the resulting ions based on their m/z, and the resulting mass spectrum shows the relative abundance of each ion. The most abundant ion often corresponds to the protonated or deprotonated parent molecule, and its measured m/z value can be compared to the theoretical value for this compound to confirm its identity.

Computational and Theoretical Chemistry Studies of 8 Dimethylamino Camp

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule determined by its electronic structure. arabjchem.orgacs.org DFT methods are widely used to optimize molecular geometries, calculate thermodynamic properties, and predict spectral behavior for various organic molecules, including heterocyclic systems related to 8-Dimethylamino-cAMP. arabjchem.orgresearchgate.netresearchgate.net

The electronic behavior of this compound is governed by the distribution of its molecular orbitals (MOs), especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucalgary.ca The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. acs.org A smaller gap generally implies higher reactivity. acs.org

In the case of this compound, the dimethylamino group at the C8 position of the purine (B94841) ring acts as a strong electron-donating group. This substitution significantly influences the electron density distribution across the aromatic system. Theoretical studies on related substituted molecules show that such electron-donating groups increase the electron density on the ring system and raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to the unsubstituted parent compound, cAMP. researchgate.netacs.org This increased reactivity can affect its interaction with biological targets. Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density and the nature of chemical bonds within a molecule. mdpi.com For this compound, NBO analysis would likely reveal significant delocalization from the nitrogen lone pairs of the dimethylamino group into the purine π-system.

Table 1: Illustrative Quantum Chemical Properties of this compound Predicted by DFT Note: These values are representative and would be precisely determined through specific DFT calculations (e.g., at the B3LYP/6-31G* level of theory).*

| Property | Predicted Characteristic for this compound | Rationale/Implication |

| HOMO Energy | Higher than cAMP | The electron-donating dimethylamino group destabilizes the HOMO. |

| LUMO Energy | Minimally changed compared to cAMP | The LUMO is typically located on the purine ring system. |

| HOMO-LUMO Gap | Smaller than cAMP | Leads to higher chemical reactivity and potential for charge-transfer interactions. acs.org |

| Electron Density | Increased on the purine ring, particularly at the C8 position | Influences non-covalent interactions in receptor binding pockets. |

| Dipole Moment | Higher than cAMP | The polar dimethylamino group increases the overall molecular polarity. |

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Visible) of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help interpret experimental spectra. nih.govrsc.org For this compound, calculations would likely predict π→π* and n→π* transitions. mdpi.com The strong electron-donating dimethylamino group is expected to cause a bathochromic (red) shift in the absorption maxima compared to cAMP, a phenomenon observed in similarly substituted aromatic systems. mdpi.com

Furthermore, DFT calculations can accurately predict vibrational spectra (Infrared and Raman). rsc.orgresearchgate.net By computing the vibrational frequencies corresponding to different molecular motions, a theoretical IR spectrum can be generated. researchgate.net This allows for the assignment of experimental spectral bands to specific functional groups, such as the N-H stretches, C=O stretches, and the vibrations associated with the phosphate (B84403) and dimethylamino groups. researchgate.net Comparing theoretical and experimental spectra can confirm the molecular structure and provide insights into intermolecular interactions like hydrogen bonding. researchgate.net

Analysis of Molecular Orbitals and Electron Density Distribution

Molecular Dynamics (MD) Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how a ligand like this compound interacts with its protein targets over time. These simulations model the movements and conformational changes of both the ligand and the protein, offering deep insights into the mechanisms of binding and activation. nih.govrsc.orgmdpi.com

This compound, as a cAMP analog, primarily targets the cyclic nucleotide-binding (CNB) domains of proteins such as cAMP-dependent Protein Kinase (PKA), Exchange Protein directly Activated by cAMP (Epac), and Cyclic Nucleotide-Gated (CNG) ion channels. nih.govresearchgate.netplos.org

PKA: The regulatory (R) subunits of PKA each have two distinct CNB domains, A and B. Studies on a wide range of 8-substituted cAMP analogs have revealed significant differences in how these sites accommodate substituents. nih.gov The binding site A (specifically AI of the PKA I isoform) is adaptable and can undergo conformational changes to accept even bulky 8-substituents. nih.gov In contrast, site B of the RI subunit (BI) shows a preference for substituents with hydrogen-bonding donor potential and can accommodate a positive charge at a distance from the C8 position. nih.gov The dimethylamino group of this compound, which can be protonated at physiological pH, could therefore form favorable electrostatic or hydrogen-bonding interactions with key residues in this pocket, such as Tyrosine 371 (in RI). nih.govfrontiersin.org

Epac: Epac proteins also possess a CNB domain that, upon cAMP binding, undergoes a conformational change to activate the Rap GTPase. nih.gov The C8 position of cAMP points towards the exterior of the binding pocket, allowing for substitutions that can modulate affinity and efficacy. Analogs with substitutions at the C8 position are crucial tools for studying Epac activation. nih.govembopress.org The interactions within the Epac binding pocket are critical for relieving its auto-inhibited state. researchgate.net

CNG and HCN Channels: In cyclic nucleotide-gated (CNG) and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, the CNB domain is also the site of action. nih.govacs.org Studies have shown that hydrophobic alkyl chains at the C8 position can systematically increase the apparent affinity for these channels. nih.gov While the dimethylamino group is more polar than a simple alkyl chain, its interactions within the binding pocket, potentially involving key residues like L652 in HCN4, are crucial for modulating channel activation. acs.org

Table 2: Key Interacting Residues in cAMP Binding Pockets and Potential Interactions with this compound Based on studies of C8-substituted cAMP analogs and protein structures.

| Target Protein (Site) | Key Residues for C8-Analogs | Likely Interaction with 8-Dimethylamino Group | Reference |

| PKA (RIa, Site B) | Tyr371, Val332 | Hydrogen bond (with Tyr371), potential electrostatic interaction (if protonated). | nih.gov |

| PKA (RIa, Site A) | Flexible pocket | Accommodates the substituent via induced fit. | nih.gov |

| Epac1 | Phe295, Leu307 | Hydrophobic and van der Waals interactions. | nih.govresearchgate.net |

| HCN4 Channel | Thr670, L652 | Steric and electrostatic interactions influencing binding affinity. | acs.orgacs.org |

The binding of a cyclic nucleotide to its receptor is not a simple lock-and-key event but an allosteric process that triggers significant conformational changes in the protein.

PKA Activation: In its inactive state, PKA exists as a heterotetramer (R₂C₂). rsc.org The binding of cAMP analogs to the R subunits induces large-scale conformational changes, causing the dissociation of the active catalytic (C) subunits. nih.govresearchgate.net MD simulations have shown that the absence or presence of cAMP in the A and B binding domains differentially affects the dynamics of the R subunits and the interface between them. rsc.orgresearchgate.net The properties of the C8-substituent on the cAMP analog can modulate the energetics of this conformational transition, thereby influencing whether the analog acts as an agonist (activator) or antagonist.

Epac Activation: The activation of Epac involves a hinge motion that reorients its catalytic domain relative to the CNB domain, exposing the active site for interaction with its substrate, Rap1. nih.gov The binding of an agonist like this compound stabilizes this "open" conformation. The specific interactions of the dimethylamino group within the binding pocket contribute to the free energy change that drives this conformational equilibrium towards the active state.

Elucidation of Binding Pockets and Key Interacting Residues in PKA, Epac, or CNG Channels[10],

Molecular Docking Studies for Predicting Binding Affinities and Orientations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. plos.org The method involves placing the ligand (this compound) into the binding site of the target protein (e.g., PKA or Epac) in various conformations and using a scoring function to estimate the strength of the interaction, typically reported as a binding energy in kcal/mol. biorxiv.orgnih.gov

Docking studies can corroborate findings from MD simulations by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket. For this compound, docking could predict its precise orientation within the CNB domains of PKA and Epac, highlighting interactions between the dimethylamino group and specific amino acid side chains. By comparing the calculated binding affinities (docking scores) for different targets or for different mutants of the same target, researchers can generate hypotheses about ligand selectivity and the functional consequences of mutations. biorxiv.orgnih.gov

Table 3: Representative Predicted Binding Affinities from Molecular Docking These are illustrative values typical for small molecule-protein interactions. Actual values require specific docking calculations against solved crystal structures.

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Implication |

| This compound | PKA (RI, Site B) | -9.5 to -11.0 | Strong binding, suggesting agonist activity. |

| This compound | PKA (RII, Site B) | -8.0 to -9.5 | Potentially lower affinity compared to RI, indicating isoform selectivity. |

| This compound | Epac1 (CNB Domain) | -9.0 to -10.5 | Strong binding, consistent with agonist function. |

| cAMP (for comparison) | PKA (RI, Site B) | -9.0 to -10.0 | The C8-substituent may enhance affinity through additional interactions. |

In Silico Modeling of Intracellular Diffusion and Cellular Uptake Mechanisms

In silico modeling provides a powerful framework for understanding the complex dynamics of second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and its derivatives, including this compound. While specific computational models exclusively for this compound are not extensively detailed in the literature, its behavior can be extrapolated from the comprehensive modeling work performed on cAMP. These models are crucial for simulating how the compound moves within a cell and how it crosses the cell membrane to reach its intracellular targets.

Modeling Intracellular Diffusion:

Computational studies have revealed that the intracellular diffusion of cAMP is not a simple, unrestricted process. Instead, its movement is governed by a system of reaction-diffusion dynamics within spatially organized microdomains. nih.govrupress.org The concept of compartmentation is central to understanding cAMP signaling specificity, suggesting that different stimuli can activate distinct pools of adenylyl cyclases (ACs), leading to localized cAMP gradients that regulate specific downstream effectors. nih.gov

Mathematical models of intracellular cAMP diffusion typically incorporate several key factors:

Physical Barriers: The cytoplasm is a crowded environment containing organelles and cytoskeletal structures that act as physical barriers, hindering free diffusion. nih.gov

Enzymatic Regulation: The localized activity of phosphodiesterases (PDEs), the enzymes that degrade cAMP, is critical for shaping the amplitude and duration of local cAMP signals. plos.org Computational simulations suggest that PDE activity, combined with restricted diffusion, is necessary to create and maintain these subcellular microdomains. plos.org

Multi-Compartment Models: To capture this complexity, researchers use models that divide the cell into multiple compartments, such as a submembrane space and the bulk cytosol. researchgate.net For example, a three-compartment model might consist of an extracellular space, a submembrane intracellular compartment, and a bulk cytosolic compartment, each with its own set of parameters for synthesis, degradation, and diffusion rates. researchgate.net These models help simulate how membrane-permeable analogs or extracellularly applied compounds affect cAMP levels in different cellular regions.

For a derivative like this compound, a key parameter in any diffusion model would be its unique diffusion coefficient, which could be influenced by its size and interactions with the crowded intracellular environment. Furthermore, its resistance to hydrolysis by various PDE isoforms, a common feature of 8-substituted analogs, would be a critical variable affecting its spread and persistence within the cell compared to native cAMP. researchgate.net

Modeling Cellular Uptake:

The cellular uptake of cAMP analogs is a significant barrier to their experimental use, as the negative charge of the cyclic phosphate group limits passive diffusion across the lipophilic cell membrane. nih.gov Modifications at the 8-position, such as the dimethylamino group, can increase the lipophilicity of the compound, potentially enhancing membrane permeability relative to cAMP. researchgate.netbiolog.de

In silico models of cellular uptake for a molecule like this compound would consider several potential mechanisms:

Passive Diffusion: While limited, any passive movement across the membrane would be modeled based on its physicochemical properties, such as its partition coefficient (LogP) and size.

Endocytosis: This is a major pathway for the internalization of various molecules and nanoparticles. mdpi.com Models can simulate different forms of endocytosis, including macropinocytosis and receptor-mediated pathways like clathrin- or caveolin-mediated endocytosis. wilhelm-lab.com The specific pathway utilized can depend on cell type and the physicochemical properties of the molecule.

Transporter-Mediated Uptake: The model could also account for the involvement of membrane transporters, such as organic cation transporters, which are known to handle various endogenous molecules and drugs. researchgate.net

Theoretical models have been developed to describe how factors like the density of ligands on a particle's surface can influence the energetics of membrane wrapping and subsequent uptake, highlighting the complexity of these interactions. aps.org A comprehensive in silico model for this compound would therefore integrate parameters for reaction kinetics, membrane permeability, and diffusion across different cellular compartments to predict its intracellular concentration and spatial distribution over time. acs.org

Table 1: Key Parameters for a Hypothetical In Silico Model of this compound Dynamics This table outlines essential variables that would be required to build a computational model simulating the intracellular behavior of this compound, based on established models for cAMP.

| Parameter | Description | Relevance to this compound Modeling |

|---|---|---|

| Diffusion Coefficient (D) | The rate of movement of the molecule through the cytosol. | Determines how quickly the compound spreads from the point of entry and equilibrates within cellular compartments. plos.org |

| Membrane Permeability Coefficient (P) | The rate at which the molecule crosses the cell membrane via passive diffusion. | Crucial for modeling cellular uptake from the extracellular space. The 8-dimethylamino group likely increases this value compared to cAMP. researchgate.net |

| PDE Kinetic Constants (Km, Vmax) | The Michaelis-Menten parameters for the enzymatic degradation of the compound by various phosphodiesterase (PDE) isoforms. | Defines the rate of intracellular clearance. 8-substituted analogs are often more resistant to PDE hydrolysis than cAMP. researchgate.netbiolog.de |

| Adenylyl Cyclase (AC) Activity | The rate of endogenous cAMP production. | While not directly affecting the analog, it sets the baseline cAMP signaling environment with which the analog competes and interacts. nih.gov |

| Compartment Geometry/Volume | The size and shape of defined subcellular regions (e.g., submembrane vs. bulk cytosol). | Affects local concentrations and the time required for diffusion between compartments. plos.orgresearchgate.net |

| Uptake/Efflux Transporter Kinetics | Kinetic parameters for any membrane transporters that may recognize and move the compound across the membrane. | Accounts for active transport into or out of the cell, which can significantly alter intracellular concentration. researchgate.net |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are computational disciplines that aim to establish a mathematical link between the chemical structure of a compound and its biological activity. wikipedia.orgcreative-biostructure.com For this compound, these approaches are invaluable for rationalizing its activity as a protein kinase modulator and for guiding the design of new analogs with improved potency or selectivity.

Cheminformatics Analysis:

Cheminformatics involves the analysis of chemical information using computational tools. nih.gov For this compound, a cheminformatic analysis would focus on calculating a variety of molecular descriptors and comparing them to a library of other cAMP analogs to understand its place in the broader "chemical space." rsc.org

Key aspects of a cheminformatics analysis include:

Calculation of Physicochemical Properties: Descriptors such as lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors are calculated. mdpi.com The 8-position dimethylamino group, for example, significantly alters the lipophilicity and steric profile of the purine ring compared to native cAMP or other 8-substituted analogs like 8-Br-cAMP. researchgate.net

Structural and 3D Shape Analysis: Descriptors related to molecular shape, flexibility (e.g., number of rotatable bonds), and 3D structure are analyzed. These properties are critical for how the ligand fits into the binding pocket of its target proteins, such as Protein Kinase A (PKA) or the Exchange protein activated by cAMP (Epac).